molecular formula C14H17N5O B7884801 CID 1954130

CID 1954130

Cat. No. B7884801
M. Wt: 271.32 g/mol
InChI Key: WDDYELYFKWECDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 1954130 is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 1954130 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 1954130 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 1954130 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-bromo-2-fluoroaniline, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, sodium hydride, dimethylformamide, acetic acid, ethanol

Reaction
Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to yield 4-bromo-2-fluoro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinon-1-yl)aniline., Step 2: The product from step 1 is then treated with acetic acid and ethanol to yield CID 1954130.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYELYFKWECDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1954130

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